1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H20FN3O5S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Unusual Coupling
Researchers have explored microwave-assisted synthetic methods for creating novel compounds, demonstrating that microwave heating can enhance yields and reduce reaction times. For instance, the synthesis and coupling reactions of novel Pyrido[3,2-f][1,4]thiazepines showcased efficient production methods for potentially biologically active compounds (Faty, Youssef, & Youssef, 2011).
Antimicrobial Studies
Antimicrobial studies on 4‐Oxo‐thiazolidine derivatives revealed the potential of these compounds in combating microbial infections. The synthesis and evaluation of these compounds highlight their importance in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
GPIIb/IIIa Integrin Antagonists
The development of GPIIb/IIIa integrin antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrates the application of chemical compounds in inhibiting platelet aggregation. This research is crucial for creating therapies for thrombotic diseases (Hayashi et al., 1998).
Synthesis of Antifungal Agents
The synthesis and antifungal activity of compounds such as 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole highlight the ongoing research into creating effective antifungal agents. These studies are vital for addressing fungal infections and diseases (Zhai et al., 2016).
Antihypertensive α-Blocking Agents
Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents indicates the potential of these compounds in managing hypertension. Such studies contribute to the development of new therapeutic agents for cardiovascular diseases (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Mechanism of Action
Target of action
Compounds with similar structures, such as benzothiadiazine derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of “1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate” would depend on its precise chemical structure and the biological context in which it is used.
Mode of action
The mode of action would involve the compound binding to its target(s) and modulating their activity. This could involve inhibiting an enzyme, activating a receptor, or altering the permeability of an ion channel .
Biochemical pathways
The compound’s effects on biochemical pathways would depend on its specific target(s). For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability and half-life in the body. These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target(s) and the cells or tissues in which these targets are expressed. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at physiological pH and body temperature .
Properties
IUPAC Name |
[1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O5S/c1-10(20)24-15(2,3)14(21)17-7-8-19-13-9-11(16)5-6-12(13)18(4)25(19,22)23/h5-6,9H,7-8H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLVAVQOPKUAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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